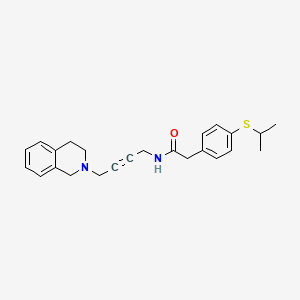

N-(4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)-2-(4-(isopropylthio)phenyl)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)-2-(4-(isopropylthio)phenyl)acetamide is a compound known for its intriguing structure and potential applications in various fields. This article delves into its synthesis, chemical reactions, applications, mechanism of action, and comparisons with similar compounds.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: N-(4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)-2-(4-(isopropylthio)phenyl)acetamide can be synthesized through a multistep process:

Starting with the preparation of the 3,4-dihydroisoquinolin-2(1H)-yl intermediate.

Introduction of the but-2-yn-1-yl group through alkylation.

Coupling with 4-(isopropylthio)phenyl)acetic acid to form the final product.

Reactions typically employ catalysts like palladium on carbon (Pd/C) and conditions such as inert atmospheres (argon or nitrogen) to maintain reaction efficiency and yield.

Industrial Production Methods: Scaling up for industrial production involves optimizing the reaction conditions, such as temperature, pressure, and the use of continuous flow reactors to ensure consistent and high-yield production.

Analyse Des Réactions Chimiques

Types of Reactions: The compound undergoes various types of chemical reactions, including:

Oxidation: : Reacting with oxidizing agents like hydrogen peroxide.

Reduction: : Using reducing agents such as lithium aluminum hydride.

Substitution: : Introducing different substituents at specific positions.

Common Reagents and Conditions

Oxidizing Agents: : Hydrogen peroxide, potassium permanganate.

Reducing Agents: : Lithium aluminum hydride, sodium borohydride.

Catalysts: : Palladium on carbon (Pd/C), platinum oxide (PtO₂).

Major Products Formed: These reactions yield products that can be further utilized in various applications, providing functional derivatives with enhanced properties.

Applications De Recherche Scientifique

N-(4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)-2-(4-(isopropylthio)phenyl)acetamide finds applications in multiple domains:

Chemistry: : As a precursor in organic synthesis and development of new materials.

Biology: : Investigating its potential as a bioactive molecule.

Medicine: : Exploring its therapeutic properties, including anti-inflammatory and analgesic effects.

Industry: : Utilized in the synthesis of specialty chemicals and pharmaceuticals.

Mécanisme D'action

The compound's mechanism of action involves its interaction with specific molecular targets:

Molecular Targets: : Enzymes, receptors, and proteins involved in various biochemical pathways.

Pathways: : Influences pathways related to inflammation, pain modulation, and cell signaling.

Comparaison Avec Des Composés Similaires

Comparing N-(4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)-2-(4-(isopropylthio)phenyl)acetamide with other compounds highlights its uniqueness:

Similar Compounds: : Compounds with similar structures or functionalities, such as N-(4-(2,3-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)-2-(4-(isopropylthio)phenyl)acetamide.

Uniqueness: : The presence of the but-2-yn-1-yl group and isopropylthio substituents confers distinct properties, such as enhanced stability and specific reactivity profiles.

Conclusion

This compound is a compound with multifaceted potential in chemistry, biology, medicine, and industry. Its unique structure and reactivity make it a valuable subject for further research and application development.

Activité Biologique

N-(4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)-2-(4-(isopropylthio)phenyl)acetamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features several key structural components:

- Dihydroisoquinoline Moiety : Known for diverse biological activities, including anticancer and antimicrobial properties.

- Isopropylthio Group : This substituent can enhance lipophilicity and potentially improve the compound's ability to penetrate biological membranes.

- Alkyne Linker : The butynyl group may facilitate click chemistry applications, allowing for the synthesis of analogs for further biological testing.

The molecular formula of this compound is C₁₈H₁₈N₂OS, with a molecular weight of approximately 306.41 g/mol.

Anticancer Properties

Research indicates that compounds containing isoquinoline structures exhibit anticancer properties. For instance, derivatives of 3,4-dihydroisoquinoline have been shown to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

A study highlighted the synthesis of 3,4-dihydroisoquinolin-1(2H)-one derivatives that demonstrated significant antioomycete activity against Pythium recalcitrans, suggesting that similar derivatives may exert anticancer effects due to structural similarities .

Antimicrobial Activity

Compounds with isoquinoline frameworks have also been associated with antimicrobial effects. The presence of the isopropylthio group may enhance this activity by increasing the compound's interaction with microbial membranes. A related study on 3,4-dihydroisoquinolinones showed promising results against various pathogens, indicating potential for further exploration in this area .

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Key findings include:

- Carboxamide Group : Essential for hydrogen bonding interactions with biological targets.

- Alkyne Linker : May facilitate binding through π-stacking interactions.

- Substituents on Isoquinoline : Varying these can significantly affect potency and selectivity against specific targets.

Case Studies

-

Anticancer Activity in Cell Lines :

In vitro studies demonstrated that derivatives similar to N-(4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-y)-2-(4-(isopropylthio)phenyl)acetamide exhibited significant cytotoxicity against various cancer cell lines, including KB (nasopharyngeal carcinoma) and HPAC (pancreatic adenocarcinoma). These studies utilized assays to measure cell viability and apoptosis rates. -

Antimicrobial Testing :

A series of 3,4-dihydroisoquinoline derivatives were tested against Staphylococcus aureus and Escherichia coli. Results indicated that modifications in the side chains influenced the antibacterial efficacy significantly.

Propriétés

IUPAC Name |

N-[4-(3,4-dihydro-1H-isoquinolin-2-yl)but-2-ynyl]-2-(4-propan-2-ylsulfanylphenyl)acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H28N2OS/c1-19(2)28-23-11-9-20(10-12-23)17-24(27)25-14-5-6-15-26-16-13-21-7-3-4-8-22(21)18-26/h3-4,7-12,19H,13-18H2,1-2H3,(H,25,27) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKQSHMJADHGMFZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)SC1=CC=C(C=C1)CC(=O)NCC#CCN2CCC3=CC=CC=C3C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H28N2OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.